Benzyl 2,5-diethylpiperazine-1-carboxylate
Description
Benzyl 2,5-diethylpiperazine-1-carboxylate is a piperazine derivative characterized by a benzyl ester group at the 1-position and ethyl substituents at the 2- and 5-positions of the piperazine ring. Its molecular formula is C₁₆H₂₂N₂O₂ (base form) or C₁₆H₂₃ClN₂O₂ for the hydrochloride salt (CAS 1333839-80-7) . Analytical characterization methods include NMR, FTIR, and HRMS, as seen in analogous compounds .
The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical intermediates .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 2,5-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13/h5-9,14-15,17H,3-4,10-12H2,1-2H3 |
InChI Key |
BCUFIZDAINPDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Solvent | Catalyst | Yield* |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, K₂CO₃ | DMF/EtOH | - | ~60–75% |
| Reductive cyclization | H₂ (3–4 bar), Pd/C or Ra-Ni | Toluene/MeOH | Pd/C (10%) | ~20–40% |
*Yields estimated from analogous reactions in cited sources.
The introduction of the benzyl carboxylate group occurs via:
- Acylation with benzyl chloroformate : The free amine of 2,5-diethylpiperazine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine or NaOH).
- Protection-deprotection strategies : Boc-protected intermediates are used to direct regioselectivity before deprotection and HCl salt formation.
Representative Protocol:
- Reaction :
$$ \text{2,5-Diethylpiperazine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Benzyl 2,5-diethylpiperazine-1-carboxylate} $$ - Salt formation : Treat with HCl in ethanol to precipitate the hydrochloride.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or ethanol |
| Temperature | 0–25°C |
| Reaction time | 12–24 hours |
| Purification | Column chromatography (hexane/EtOAc) |
Industrial-Scale Optimization
Patented methods emphasize:
- Solvent selection : Dichloromethane or ethanol for enhanced solubility.
- Catalyst efficiency : Triethylamine outperforms weaker bases in minimizing side products.
- Distillation : High-purity 2,5-diethylpiperazine is obtained via reduced-pressure distillation (b.p. 64–68°C at 0.0035 MPa).
Analytical Validation
Post-synthesis characterization includes:
- Spectroscopy : $$ ^1\text{H NMR} $$ (δ 1.04–1.46 ppm for ethyl groups; δ 7.15–7.39 ppm for benzyl aromatics).
- Chromatography : HPLC purity >95%.
- Mass spectrometry : Molecular ion peak at m/z 312.83 ([M+H]⁺).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,5-diethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
Benzyl 2,5-diethylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate is not well-defined in the literature. as a piperazine derivative, it may interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound’s effects are likely mediated through modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
Benzyl (S)-4-(5-(Benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p)
- Structure : Features a pentenyl side chain with a benzyloxy group at the 4-position of piperazine.
- Synthesis : Prepared via iridium-catalyzed amination (57% yield, DMF, 50°C) .
- The yield and reaction efficiency differ from the main compound due to steric and electronic effects of the substituents.
Benzyl (2R,5R)-5-(Hydroxymethyl)-2-methylpiperazine-1-carboxylate
- Structure : Contains a hydroxymethyl group (5-position) and methyl group (2-position) with defined stereochemistry (R,R) .
- Properties : The hydroxymethyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic ethyl groups in the main compound. Stereochemistry may influence chiral recognition in asymmetric synthesis.
1-(4-Methoxybenzyl)-2-methylpiperazine Hydrochloride
Variations in the Ester Group
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate
Functional Group Additions
Benzyl 4-(2-Aminoethyl)piperazine-1-carboxylate
- Structure: Aminoethyl side chain at the 4-position .
- Properties : The primary amine enables conjugation reactions (e.g., amide formation), expanding utility in drug design compared to the inert ethyl groups of the main compound.
1-(3-Trifluoromethylphenyl)piperazine
Data Table: Key Structural and Physical Properties
| Compound Name | Substituents (Piperazine) | Molecular Formula | CAS Number | Key Properties |
|---|---|---|---|---|
| Benzyl 2,5-diethylpiperazine-1-carboxylate | 2,5-diethyl | C₁₆H₂₂N₂O₂ | 1333839-80-7* | High lipophilicity; hydrochloride salt |
| Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate | 4-pentenyl-benzyloxy | C₂₄H₂₈N₂O₃ | - | Flexible side chain; 57% synthesis yield |
| Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | 2-methyl, 5-hydroxymethyl | C₁₅H₂₀N₂O₃ | - | Hydrophilic; chiral specificity |
| 1-(4-Methoxybenzyl)-2-methylpiperazine HCl | 2-methyl, 4-methoxybenzyl | C₁₃H₁₉ClN₂O | 94160-04-0 | Electron-rich aromatic ring |
| Methyl (S)-4-N-Cbz-piperazine-2-carboxylate | 4-Cbz, 2-methyl ester | C₁₄H₁₇N₂O₄ | 225517-81-7 | Easier deprotection; lower steric bulk |
*CAS provided for hydrochloride salt form .
Biological Activity
Benzyl 2,5-diethylpiperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group, two ethyl substituents on the piperazine ring, and a carboxylate functional group. Its molecular formula is CHNO. The unique structural properties of this compound influence its chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of serotonin receptors and dopamine transporters, potentially influencing neurotransmission pathways. The specific mechanisms underlying these interactions are still under investigation, but they indicate a promising therapeutic potential in treating neurological disorders.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Neurotransmitter Modulation : The compound may enhance or inhibit the activity of neurotransmitters such as serotonin and dopamine.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens.
- Antiparasitic Activity : Studies have indicated that it may exhibit antiparasitic properties, although detailed mechanisms remain to be elucidated.
Binding Affinity Studies
Recent studies have focused on the binding affinities of this compound to various receptors. For instance, research involving molecular dynamics simulations has shown that this compound exhibits significant binding affinity for dopamine transporters (DAT) and sigma-1 receptors (σ1R), suggesting its potential role in modulating dopaminergic signaling pathways .
Comparative Studies
A comparison of this compound with other piperazine derivatives highlights its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Benzyl group and two ethyl groups | Enhanced binding affinity due to steric factors |
| 2,6-Dimethylpiperazine | Lacks benzyl and carboxylate groups | Simpler structure with different reactivity |
| Benzylpiperazine | Contains benzyl but lacks ethyl groups | Different pharmacological profile |
This table illustrates how the structural variations among these compounds can influence their biological activities and potential therapeutic applications.
Neuropharmacological Effects
In animal models, this compound has shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. This effect is thought to be mediated through its action on DAT and σ1R, which play crucial roles in addiction pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The exact mechanism appears to involve disruption of bacterial cell wall synthesis; however, further studies are needed to confirm these findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
